REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].NC1C=CC=CC=1.[CH3:17][O:18][SiH:19]([O:22][CH3:23])[O:20][CH3:21]>[Pt]>[CH:4]12[CH2:9][CH:7]([CH:6]=[CH:5]1)[CH2:8][CH:3]2[CH2:1][CH2:2][Si:19]([O:22][CH3:23])([O:20][CH3:21])[O:18][CH3:17]
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
xylenes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1372.5 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
Friedrich condenser, thermocouple, stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 5 liter round bottom flask, fitted with an addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained
|
Type
|
ADDITION
|
Details
|
the rate of addition
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture temperature was maintained in
|
Type
|
CUSTOM
|
Details
|
a ranged of from 63° C. to 118° C
|
Type
|
CUSTOM
|
Details
|
was bubbled intermittently into the reaction mixture
|
Type
|
ADDITION
|
Details
|
introduced through a rubber septum
|
Type
|
CUSTOM
|
Details
|
After all the trimethoxysilane had been consumed
|
Type
|
DISTILLATION
|
Details
|
the mixture was purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
was isolated at 93° C.
|
Type
|
CUSTOM
|
Details
|
3 mmHg pressure leaving behind the his trimethoxysilylated constituent
|
Name
|
|
Type
|
|
Smiles
|
C12C(CC(C=C1)C2)CC[Si](OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |